Bis(benzoyloxy)copper hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, copper (II) salt dihydrate: is a coordination compound with the chemical formula C14H12CuO5 . It is a copper salt of benzoic acid, and it exists as a dihydrate, meaning it contains two molecules of water of crystallization. This compound is known for its distinctive blue color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoic acid, copper (II) salt dihydrate can be synthesized by reacting benzoic acid with copper (II) salts such as copper (II) sulfate or copper (II) acetate in an aqueous medium. The reaction typically involves dissolving benzoic acid in water, followed by the addition of the copper (II) salt solution. The mixture is then heated to facilitate the reaction, and the product is precipitated out by cooling the solution .
Industrial Production Methods: In industrial settings, the production of benzoic acid, copper (II) salt dihydrate follows similar principles but on a larger scale. The process involves the controlled addition of copper (II) salts to a benzoic acid solution under specific temperature and pH conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, copper (II) salt dihydrate undergoes various chemical reactions, including:
Oxidation: The copper (II) ion can participate in redox reactions, where it can be reduced to copper (I) or oxidized to copper (III) under specific conditions.
Substitution: The benzoate ligands can be substituted by other ligands such as chloride or nitrate ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the copper (II) ion.
Substitution: Ligand exchange reactions can be carried out using chloride or nitrate salts in an aqueous medium.
Major Products:
Oxidation: Depending on the oxidizing agent, products can include copper (I) or copper (III) complexes.
Substitution: Products include copper (II) chloride or copper (II) nitrate complexes.
Scientific Research Applications
Benzoic acid, copper (II) salt dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other copper complexes.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of pigments and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, copper (II) salt dihydrate involves the interaction of the copper (II) ion with various molecular targets. The copper (II) ion can coordinate with donor atoms such as nitrogen, oxygen, and sulfur in biological molecules, leading to the formation of stable complexes. These interactions can disrupt the normal function of enzymes and other proteins, leading to antimicrobial and other biological effects .
Comparison with Similar Compounds
Copper (II) acetate: Another copper (II) salt with similar coordination properties.
Copper (II) sulfate: A widely used copper (II) salt with different anionic ligands.
Copper (II) chloride: A copper (II) salt with chloride ligands.
Uniqueness: Benzoic acid, copper (II) salt dihydrate is unique due to its specific coordination environment provided by the benzoate ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C14H14CuO5 |
---|---|
Molecular Weight |
325.80 g/mol |
IUPAC Name |
benzoic acid;copper;hydrate |
InChI |
InChI=1S/2C7H6O2.Cu.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2 |
InChI Key |
KCRRIPNWGYMGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.